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Compound Name: 4-Methyl-2-pentanol

Cat. No.: B046003 Get Quote

An In-depth Technical Guide on Potential Research Areas for 4-Methyl-2-pentanol

Abstract
4-Methyl-2-pentanol, a secondary alcohol also known as Methyl Isobutyl Carbinol (MIBC), is a

chiral organic compound with the formula C₆H₁₄O.[1] While it is widely utilized in industrial

settings as a solvent for dyes, oils, and resins, and as a frother in mineral flotation, its potential

in more advanced scientific research, particularly in drug development and specialized organic

synthesis, remains largely underexplored.[2][3] This technical guide provides a comprehensive

overview of 4-Methyl-2-pentanol for researchers, scientists, and drug development

professionals. It delves into its physicochemical properties, toxicological profile, and highlights

key areas for future research, including its application as a chiral building block and a scaffold

for novel bioactive compounds. Detailed experimental protocols and visual diagrams of

relevant pathways are provided to facilitate further investigation.

Physicochemical and Toxicological Profile
A foundational understanding of a molecule's properties and safety is paramount for its

application in a research and development context.

Physicochemical Data
4-Methyl-2-pentanol is a colorless liquid characterized by a mild odor.[4][5] A summary of its

key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol
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Property Value

Molecular Formula C₆H₁₄O[1]

Molecular Weight 102.17 g/mol [1]

Boiling Point 130-135 °C[1][4]

Melting Point -90 °C[4]

Density 0.802 g/mL at 25 °C[1]

Flash Point 41 °C[1]

Solubility in Water 15 g/L[3]

Log Kow 1.43[5]

Toxicological Data
The toxicological data for 4-Methyl-2-pentanol is essential for ensuring safe handling and for

evaluating its potential as a therapeutic agent or a component thereof. Table 2 provides a

summary of the available toxicological information. The compound exhibits low acute toxicity

through oral and dermal routes of exposure.[6] It is known to be an irritant to the skin, eyes,

and respiratory system.[4][7]

Table 2: Toxicological Data for 4-Methyl-2-pentanol

Parameter Species Value

LD₅₀ (Oral) Rat 2260 mg/kg bw[6]

LD₅₀ (Dermal) Rabbit 2870 mg/kg bw[6]

Inhalation Hazard Rat
Anesthetic effects at high

vapor concentrations[6]

Irritation Human

Irritating to eyes, nose, and

throat at concentrations ≥ 50

ppm[8]
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Potential Research Areas
The distinct structural characteristics of 4-Methyl-2-pentanol, particularly its chirality, suggest

several promising avenues for scientific exploration.

Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the second carbon atom makes 4-Methyl-2-pentanol a
valuable chiral precursor for the synthesis of enantiomerically pure molecules, a critical aspect

in the development of pharmaceuticals where stereochemistry can dictate efficacy and safety.

[1]

Chiral Pool Synthesis: The distinct (R)- and (S)-enantiomers of 4-Methyl-2-pentanol can be

utilized as starting materials to impart chirality to new, more complex molecules.[1]

Chiral Auxiliaries: The 4-methyl-2-pentyl moiety can function as a chiral auxiliary, guiding the

stereochemical outcome of a reaction.[1]

Novel Chiral Ligands: The chiral framework of 4-Methyl-2-pentanol can be integrated into

the design of novel ligands for use in asymmetric catalysis.

Development of Novel Bioactive Derivatives
While 4-Methyl-2-pentanol itself demonstrates limited specific biological activity, its molecular

structure serves as a viable scaffold for the synthesis of new compounds with potential

therapeutic value.[9]

Esterification and Etherification: The hydroxyl group is readily available for chemical

modification to form esters and ethers, classes of compounds that include many biologically

active substances.[10]

Introduction of Pharmacophores: Known pharmacologically active functional groups can be

attached to the 4-Methyl-2-pentanol backbone to create new chemical entities with targeted

biological activity.

Structure-Activity Relationship (SAR) Studies: Systematic derivatization and subsequent

biological screening can facilitate the identification of compounds with optimized therapeutic

properties and minimal toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b046003?utm_src=pdf-body
https://www.benchchem.com/product/b046003?utm_src=pdf-body
https://www.benchchem.com/product/b091877
https://www.benchchem.com/product/b046003?utm_src=pdf-body
https://www.benchchem.com/product/b091877
https://www.benchchem.com/product/b091877
https://www.benchchem.com/product/b046003?utm_src=pdf-body
https://www.benchchem.com/product/b046003?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/167555/
https://www.nbinno.com/article/other-organic-chemicals/4-methyl-2-pentanol-intermediate-surfactant-synthesis-gc
https://www.benchchem.com/product/b046003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Investigation of Neurological and Cellular Effects
It is established that aliphatic alcohols can impact the central nervous system and the function

of cell membranes.[9][11] However, the precise molecular mechanisms of 4-Methyl-2-
pentanol's interactions are not well-defined.

Modulation of Ion Channels and Receptors: Future research could explore the interaction of

4-Methyl-2-pentanol and its derivatives with neuronal targets such as ion channels (e.g.,

GABAᴀ receptors), which are frequently modulated by anesthetic and sedative compounds.

[11]

Effects on Cell Membrane Properties: The lipophilic nature of 4-Methyl-2-pentanol suggests

it may integrate into cellular membranes, potentially altering membrane fluidity and the

function of embedded proteins.[12]

Influence on Signaling Pathways: Investigations could be directed at determining whether 4-
Methyl-2-pentanol or its derivatives can modulate key intracellular signaling pathways, for

instance, those involved in cellular processes like inflammation or apoptosis.

Biocatalysis and Metabolic Engineering
The production of 4-Methyl-2-pentanol via engineered microbial metabolic pathways offers a

sustainable and potentially more selective alternative to traditional chemical synthesis.[13][14]

Pathway Optimization: Research efforts can be aimed at enhancing the yield and efficiency

of the biosynthetic route by identifying and engineering the key enzymes involved.[13]

Enantioselective Production: Metabolic engineering could be employed to develop microbial

strains capable of selectively producing either the (R)- or (S)-enantiomer.

Biocatalytic Derivatization: The use of enzymes to perform stereoselective modifications of 4-
Methyl-2-pentanol could provide access to a diverse array of chiral derivatives.

Experimental Protocols
To aid researchers in exploring the aforementioned areas, the following detailed experimental

methodologies are provided.
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Asymmetric Synthesis of (R)-4-Methyl-2-pentanol
This protocol outlines the asymmetric reduction of 4-methyl-2-pentanone to (R)-4-Methyl-2-
pentanol using an alcohol dehydrogenase (ADH).[1]

Materials: 4-methyl-2-pentanone, a suitable (R)-selective alcohol dehydrogenase, NADH,

buffer solution (e.g., 100 mM Tris-HCl, pH 7.5), and an organic solvent for extraction (e.g.,

ethyl acetate).

Procedure:

Prepare a solution of 4-methyl-2-pentanone in the buffer.

Add NADH and the alcohol dehydrogenase to the reaction mixture.

Incubate at a controlled temperature (e.g., 30°C) with gentle agitation.

Monitor the reaction's progress using chiral gas chromatography (GC) or high-

performance liquid chromatography (HPLC).

Upon completion, extract the product with an organic solvent.

Purify the (R)-4-Methyl-2-pentanol via column chromatography or distillation.

Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-
pentanol
This method employs a lipase to selectively acylate one enantiomer, enabling the separation of

the unreacted, enantiomerically enriched alcohol.[1]

Materials: Racemic 4-Methyl-2-pentanol, a lipase such as Candida antarctica lipase B

(CALB), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane).

Procedure:

Dissolve the racemic 4-Methyl-2-pentanol in the organic solvent.
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Introduce the lipase and the acyl donor.

Incubate the mixture with shaking at an appropriate temperature (e.g., 40°C).

Track the conversion by GC, monitoring the formation of the ester and consumption of the

alcohol.

Terminate the reaction at approximately 50% conversion to maximize the enantiomeric

excess of the remaining alcohol and the produced ester.

Remove the enzyme via filtration.

Separate the unreacted alcohol from the ester using column chromatography.

Analyze the enantiomeric excess of both the isolated alcohol and the ester.

Visualizations
Diagram of Synthetic Pathways

Asymmetric Reduction

Kinetic Resolution

4-Methyl-2-pentanone

R-4-Methyl-2-pentanol
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Click to download full resolution via product page

Caption: Enantioselective synthesis routes for 4-Methyl-2-pentanol.

Diagram of Metabolic and Cellular Interaction Pathways
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Caption: Metabolic fate and potential cellular interactions of 4-Methyl-2-pentanol.

Conclusion
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4-Methyl-2-pentanol is a molecule of significant interest with considerable, yet largely

untapped, potential in the fields of asymmetric synthesis and as a foundational structure for the

discovery of new bioactive molecules. Its inherent chirality, the ease with which it can be

derivatized, and its suitability for biocatalytic production make it an appealing candidate for

innovative research in chemistry, biology, and pharmacology. This technical guide provides a

solid starting point for researchers to delve into these promising areas and to fully realize the

scientific potential of this versatile alcohol. Further exploration of its specific biological

interactions and the systematic development of its derivatives are crucial next steps to fully

harness its utility in the pharmaceutical and life sciences sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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